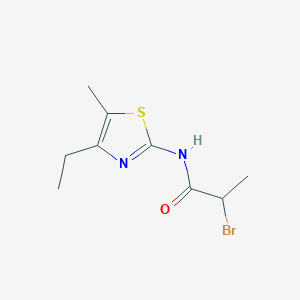
2,6-Dimethoxypyrazine
説明
2,6-Dimethoxypyrazine is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 .
Synthesis Analysis
While specific synthesis methods for 2,6-Dimethoxypyrazine were not found, it’s worth noting that 2,6-Dimethylaniline, a similar compound, is used as a key starting material in the synthesis of many classes of drugs .
Molecular Structure Analysis
The InChI code for 2,6-Dimethoxypyrazine is 1S/C6H8N2O2/c1-9-5-3-7-4-6(8-5)10-2/h3-4H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
科学的研究の応用
High Energy Density Material (HEDM)
2,6-Dimethoxypyrazine has been used in the synthesis of high energy density materials (HEDM). These materials are a new concept formed in recent years and are generally composed of a high energy density compound (HEDC) and other components such as an oxidiser, combustible agent, binder, plasticiser and insensitive agent . The application of azine energetic compounds in propellants can effectively improve the burning rate and reduce the characteristic signal .
Synthesis of Energetic Compounds
2,6-Dimethoxypyrazine has been used as a starting material in the synthesis of energetic compounds. For example, 400 g of LLM-105 was successfully prepared through a four-step reaction using 2,6-dichloropyrazine as a starting material, and the total yield reached 48% .
Application in Mixed Explosives
The application of azine energetic compounds in mixed explosives can reduce the sensitivity and improve the detonation performance . This makes 2,6-Dimethoxypyrazine a valuable compound in the field of explosives.
Application in Gas Generators
Azine energetic compounds, including those derived from 2,6-Dimethoxypyrazine, can be used in gas generators. Their application can reduce the combustion temperature and increase the gas content .
Interface Passivation in Solar Cells
2,6-Dimethoxypyrazine has been used for interface chemistry engineering in the fabrication of high-efficiency planar perovskite solar cells. It serves as a Lewis base enabling surface passivation of Lewis acid traps (e.g., under-coordinated Pb ions) without corroding the perovskite .
Chemical Doping in Solar Cells
In addition to interface passivation, 2,6-Dimethoxypyrazine also serves as a chemical dopant for [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM) to improve its conductivity and mobility for efficient electron extraction and transport .
Safety and Hazards
2,6-Dimethoxypyrazine has been classified with the following hazard statements: H302 - Acute Toxicity (Oral) Category 4, H315 - Skin Corrosion/Irritation Category 2, H319 - Serious Eye Damage/Eye Irritation Category 2, and H335 - Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 .
Relevant Papers
One relevant paper found discusses the use of a similar compound, 2,6-Dimethylaniline, in the synthesis of many classes of drugs . Another paper discusses the use of 2,6-dimethoxypyridine for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells .
特性
IUPAC Name |
2,6-dimethoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-4-6(8-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZSYLOQPRJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390805 | |
| Record name | 2,6-dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxypyrazine | |
CAS RN |
4774-15-6 | |
| Record name | 2,6-dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,6-Dimethoxypyrazine a valuable precursor in energetic material synthesis?
A1: 2,6-Dimethoxypyrazine serves as a key starting material for synthesizing various nitrogen-rich heterocyclic compounds, including pyrazine-based energetic materials like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide). [, ] The two methoxy groups on the pyrazine ring can be readily substituted, enabling the introduction of amino and nitro groups, which are crucial for enhancing energy content and performance in energetic materials.
Q2: What challenges are associated with the nitration of 2,6-Dimethoxypyrazine?
A2: Direct nitration of 2,6-Dimethoxypyrazine can be challenging due to the electron-withdrawing nature of the pyrazine ring. The presence of two nitrogen atoms in the aromatic ring reduces electron density, making it less susceptible to electrophilic aromatic substitution reactions like nitration. []
Q3: What alternative synthetic routes can be employed to overcome the challenges associated with direct nitration?
A4: Instead of direct nitration, a stepwise approach can be used. 2,6-Dimethoxypyrazine can be first converted to 2,6-dimethoxy-3,5-dinitropyrazine using a suitable nitration system. [] This intermediate can then be further reacted to obtain the desired energetic material, such as LLM-105. This approach allows for greater control over the reaction and can lead to improved yields.
Q4: How is 2,6-Dimethoxypyrazine used in the synthesis of other heterocyclic systems?
A5: 2,6-Dimethoxypyrazine can be electrochemically coupled with 5-substituted tetrazoles, leading to the formation of 1,5- and 2,5-disubstituted tetrazoles. [] Subsequent photochemical excitation of the 2,5-disubstituted tetrazole releases nitrogen gas and generates a reactive nitrilimine intermediate. This intermediate rapidly cyclizes to yield a 1,2,4-triazolo-[4,3-a]pyrazine backbone, expanding the scope of accessible heterocyclic compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)






![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)





